Increased Lipophilicity (XLogP3) Versus the De-Chloro Analog 3-Ethoxy-5-methoxythiophene-2-carboxylic Acid
The computed XLogP3 of 4-chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid is 2.7 [1]. Although an experimentally measured log P for the de-chloro parent (3-ethoxy-5-methoxythiophene-2-carboxylic acid) has not been published, the molecular weight difference (target 236.67 g mol⁻¹ [1]; de-chloro 202.23 g mol⁻¹ ) and the known contribution of a chlorine atom to partition coefficient (Δlog P ≈ +0.5–0.7 units for aromatic Cl substitution) place the target compound's lipophilicity approximately 0.5–0.7 log P units above its non-halogenated counterpart.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.7; MW = 236.67 g mol⁻¹ [1] |
| Comparator Or Baseline | 3-Ethoxy-5-methoxythiophene-2-carboxylic acid; MW = 202.23 g mol⁻¹ ; estimated XLogP3 ≈ 2.0–2.2 |
| Quantified Difference | ΔMW ≈ +34.44 g mol⁻¹ (17 % increase); ΔXLogP3 ≈ +0.5 to +0.7 units |
| Conditions | Computed values (PubChem 2021.05.07 release) and literature-based group contribution estimates. |
Why This Matters
Higher lipophilicity influences membrane permeability, plasma protein binding, and metabolic clearance; selecting the correct chloro-analog ensures the intended ADME profile in a medicinal chemistry program.
- [1] PubChem Compound Summary for CID 97618199, 4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acid. View Source
